molecular formula C22H19FN4O3 B2886330 2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 1112418-60-6

2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2886330
CAS No.: 1112418-60-6
M. Wt: 406.417
InChI Key: FCFHJVBFPYKHQH-UHFFFAOYSA-N
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Description

2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a fluorophenyl group, and a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate nitrile oxide. The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction. The final step often involves the formation of the dihydropyridazinone core through a cyclization reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as reaction time, temperature control, and purification methods to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-chlorophenyl)-2,3-dihydropyridazin-3-one
  • 2-{2-[3-(3-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
  • 2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one

Uniqueness

What sets 2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one apart from similar compounds is its specific combination of functional groups, which may confer unique properties such as enhanced stability, reactivity, or biological activity. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

2-[2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c1-2-29-18-5-3-4-16(14-18)22-24-20(30-26-22)12-13-27-21(28)11-10-19(25-27)15-6-8-17(23)9-7-15/h3-11,14H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFHJVBFPYKHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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